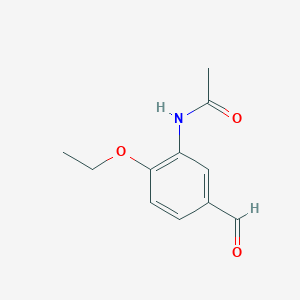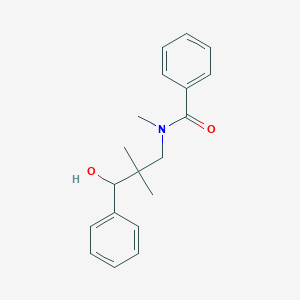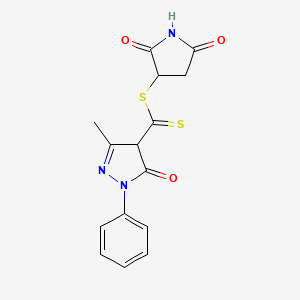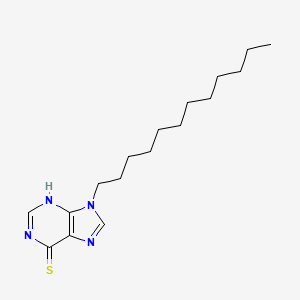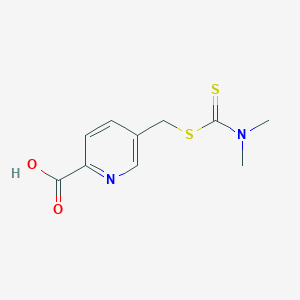
5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid is a complex organic compound with the molecular formula C10H12N2O2S2. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a dimethylthiocarbamoylsulfanylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2-carboxylic acid with dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with a sulfur source to introduce the sulfanylmethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the dimethylthiocarbamoylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Picolinic acid: A pyridinecarboxylic acid with a similar structure but lacking the dimethylthiocarbamoylsulfanylmethyl group.
Nicotinic acid (Niacin): Another pyridinecarboxylic acid, known for its role as a vitamin (B3).
Isonicotinic acid: A structural isomer of nicotinic acid.
Uniqueness
5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid is unique due to the presence of the dimethylthiocarbamoylsulfanylmethyl group, which imparts distinct chemical properties and reactivity compared to other pyridinecarboxylic acids .
Propiedades
Número CAS |
39977-50-9 |
|---|---|
Fórmula molecular |
C10H12N2O2S2 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
5-(dimethylcarbamothioylsulfanylmethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2S2/c1-12(2)10(15)16-6-7-3-4-8(9(13)14)11-5-7/h3-5H,6H2,1-2H3,(H,13,14) |
Clave InChI |
KVFGVUZDZZQEKC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)SCC1=CN=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14001658.png)
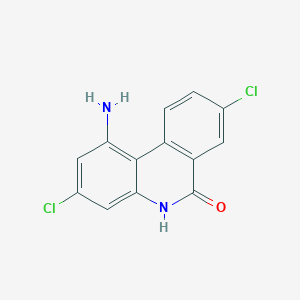
![trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14001666.png)

![(1-Chloro-3,3-dimethylcyclohexyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14001670.png)
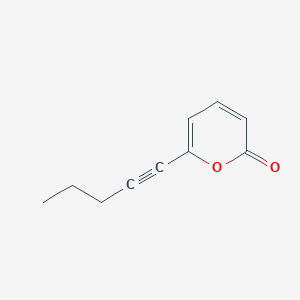
![3-[2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14001680.png)
![6-(tert-Butyl) 7-ethyl 2-oxa-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14001683.png)
